16a-Methyl-11-oxo Prednisolone
Overview
Description
It is an orally available compound that has been evaluated in clinical trials for the treatment of atherosclerosis and associated cardiovascular diseases . 16a-Methyl-11-oxo Prednisolone is a selective inhibitor of bromodomain and extra-terminal domain proteins, which play a crucial role in regulating gene transcription through epigenetic mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Methyl-11-oxo Prednisolone involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
Formation of the Quinazolinone Core: This involves the reaction of 2-aminobenzoic acid with formamide under high-temperature conditions to form the quinazolinone core.
Functionalization: The quinazolinone core is then functionalized with various substituents, including methoxy and hydroxyethoxy groups, through a series of nucleophilic substitution and oxidation reactions.
Final Assembly: The final step involves the coupling of the functionalized quinazolinone with a dimethylphenyl group to form this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
16a-Methyl-11-oxo Prednisolone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazolinone core.
Substitution: Nucleophilic substitution reactions are used to introduce different substituents onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties .
Scientific Research Applications
16a-Methyl-11-oxo Prednisolone has a wide range of scientific research applications, including:
Mechanism of Action
16a-Methyl-11-oxo Prednisolone exerts its effects by selectively inhibiting bromodomain and extra-terminal domain proteins, particularly the BET family member BRD4. These proteins interact with acetylated lysines on histones bound to DNA, regulating gene transcription through an epigenetic mechanism. By binding to the second bromodomain of BRD4, this compound disrupts these interactions, leading to changes in gene expression that can reduce cholesterol levels, inflammation, and other processes contributing to cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another bromodomain inhibitor that targets BET proteins but has a different chemical structure.
I-BET762: A BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
OTX015: A BET inhibitor used in cancer research with distinct binding affinities and selectivity profiles.
Uniqueness of 16a-Methyl-11-oxo Prednisolone
This compound is unique in its selective binding to the second bromodomain of BRD4, which allows for more targeted modulation of gene expression. This selectivity reduces off-target effects and enhances its therapeutic potential in treating cardiovascular diseases and other chronic conditions .
Properties
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANAQULIKBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859608 | |
Record name | 17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247-42-3 | |
Record name | meprednisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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